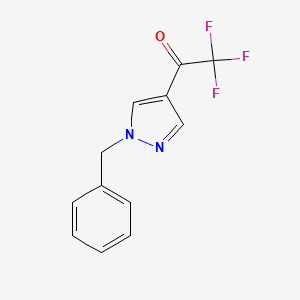

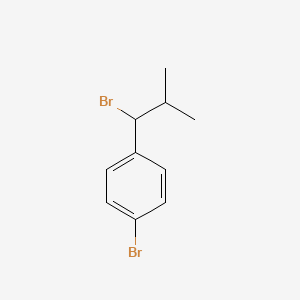

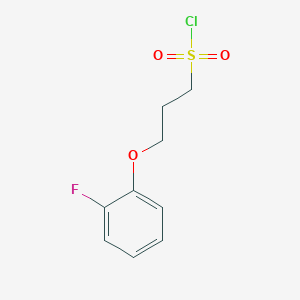

![molecular formula C8H9ClN4 B1443964 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 140910-91-4](/img/structure/B1443964.png)

8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine

Vue d'ensemble

Description

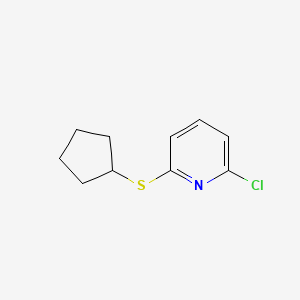

8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound with the CAS Number: 140910-91-4 . It has a molecular weight of 196.64 . The compound is solid in physical form and is stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives has been elaborated in the field of medicinal chemistry . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis

The molecular structure of 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is represented by the linear formula C8H9ClN4 . The InChI Code for the compound is 1S/C8H9ClN4/c1-5(2)7-11-12-8-6(9)10-3-4-13(7)8/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a solid compound with a molecular weight of 196.64 . It is stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Pharmaceutical Synthesis

8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine: is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a key intermediate in the construction of complex molecules with potential therapeutic effects. The chlorine atom present in the compound provides an active site for nucleophilic substitution reactions, which is a fundamental step in the synthesis of many drugs .

Green Chemistry Applications

This compound is involved in research focused on developing greener and more efficient methods for chemical synthesis. For example, it can be used in nucleophilic aromatic substitution reactions that are performed in environmentally benign solvents like polyethylene glycol (PEG-400), which aligns with the principles of green chemistry to reduce hazardous substance use .

Antibacterial Research

Derivatives of 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine have been synthesized and tested for their antibacterial activities. These studies aim to determine the minimum inhibitory concentrations (MICs) against various bacterial strains, such as Staphylococcus aureus and Escherichia coli , which is crucial in the development of new antibacterial agents .

Drug Contamination Studies

The compound is also significant in the study of drug contamination, particularly in the investigation of N-nitrosamine impurities in pharmaceutical products. It serves as a precursor in the analysis of potential carcinogenic contaminants in drugs like Sitagliptin, which is important for ensuring drug safety .

Medicinal Chemistry

In medicinal chemistry, 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a valuable scaffold for the design of new compounds with biological activity. Its triazolopyrazine core is a common motif in molecules that exhibit a range of pharmacological properties .

Chemical Property Analysis

The compound’s chemical properties, such as its molecular weight, purity, and physical form, are analyzed to ensure quality control in research and industrial applications. This information is essential for the proper handling and storage of the compound, as well as for the reproducibility of experimental results .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended when handling the compound .

Propriétés

IUPAC Name |

8-chloro-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4/c1-5(2)7-11-12-8-6(9)10-3-4-13(7)8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTBJYOSQWWQBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.